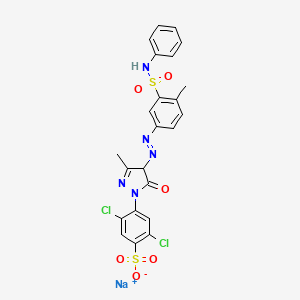

C.I. Acid yellow 48

Description

BenchChem offers high-quality C.I. Acid yellow 48 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C.I. Acid yellow 48 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

6359-99-5 |

|---|---|

Molecular Formula |

C23H18Cl2N5NaO6S2 |

Molecular Weight |

618.4 g/mol |

IUPAC Name |

sodium 2,5-dichloro-4-[3-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C23H19Cl2N5O6S2.Na/c1-13-8-9-16(10-20(13)37(32,33)29-15-6-4-3-5-7-15)26-27-22-14(2)28-30(23(22)31)19-11-18(25)21(12-17(19)24)38(34,35)36;/h3-12,22,29H,1-2H3,(H,34,35,36);/q;+1/p-1 |

InChI Key |

HKTOCEMTZDAQKB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |

Other CAS No. |

6359-99-5 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate

A Technical Guide to the Synthesis and Characterization of Phenyl-Azo-Pyrazolone Dyes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound, Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, is not extensively documented in publicly available scientific literature. This guide therefore provides a representative, in-depth methodology for the synthesis and characterization of structurally analogous phenyl-azo-pyrazolone dyes, a significant class of compounds with wide applications.[1][2][3]

Introduction

Azo dyes incorporating a pyrazolone core are a prominent class of chromophores used extensively in the textile industry, photography, and increasingly, in pharmaceuticals due to their diverse biological activities.[2][4] These compounds are characterized by an azo group (-N=N-) linking an aromatic system to a pyrazolone heterocycle.[3] Their synthesis is typically achieved through a well-established sequence of diazotization followed by an azo coupling reaction.[1][2] This document outlines a detailed protocol for the synthesis of a representative dye and the subsequent analytical workflow for its structural confirmation and characterization.

Proposed Synthetic Pathway

The synthesis of a title compound analogue is a two-step process:

-

Diazotization: An aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[5][6]

-

Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, in this case, a substituted pyrazolone, to form the final azo dye.[7][8][9]

A generalized reaction scheme is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diazotisation [organic-chemistry.org]

- 6. Diazotization Reaction Mechanism [unacademy.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

Physicochemical properties of dichlorobenzenesulphonate azo pyrazole derivatives

An In-depth Technical Guide on the Physicochemical Properties of Dichlorobenzenesulphonate Azo Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobenzenesulphonate azo pyrazole derivatives represent a unique class of organic compounds characterized by a pyrazole core linked to a dichlorobenzene ring via an azo bridge, and further substituted with a sulphonate group. This combination of functional groups is expected to confer a range of interesting physicochemical properties, making them relevant to various fields, from dye chemistry to materials science and potentially pharmacology. The dichlorophenyl group imparts hydrophobicity and can influence the electronic properties of the molecule. The azo group is a well-known chromophore, responsible for the color of these compounds. The pyrazole ring is a versatile heterocyclic scaffold found in many biologically active molecules. Finally, the sulphonate group is a strong electron-withdrawing group that significantly increases water solubility and can be used to modulate the electronic and biological properties of the molecule.

Physicochemical Properties

The physicochemical properties of dichlorobenzenesulphonate azo pyrazole derivatives are determined by the interplay of their constituent functional groups. The following tables summarize quantitative data for related compounds, providing a basis for estimating the properties of the target derivatives.

Table 1: Melting Points and Solubility of Related Azo Dyes and Pyrazole Derivatives

| Compound/Class | Melting Point (°C) | Solubility |

| Azo Dyes (general) | Varies widely, often >200°C | Generally low in water, soluble in organic solvents.[1] |

| Sulfonated Azo Dyes | Generally high, often decomposing before melting | High in water, low in non-polar organic solvents.[2][3] |

| Disperse Orange 1 (an azo dye) | - | Insoluble in water. |

| Dichlorophenyl Pyrazole Derivatives | Varies depending on substitution | Generally soluble in common organic solvents like DMSO and DMF. |

Table 2: Spectroscopic Data of Related Compounds

| Compound/Class | UV-Vis (λmax, nm) | ¹H NMR (δ, ppm) |

| Azo Dyes | Typically in the range of 300-600 nm, depending on substitution and solvent.[4] | Aromatic protons in the range of 7.0-8.5 ppm. |

| Pyrazole | - | 7.6 (s, 1H, H4), 6.2 (s, 1H, H3/H5).[5] |

| Benzenesulfonic acid | - | Aromatic protons typically in the range of 7.5-8.0 ppm. |

| 4-(1H-Pyrazol-1-yl) Benzenesulfonamide | - | Pyrazole H4 at 7.7 ppm; Phenyl protons at 7.6-7.8 ppm.[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of dichlorobenzenesulphonate azo pyrazole derivatives, based on established procedures for analogous compounds.

Synthesis

The synthesis of these derivatives typically involves a two-step process: diazotization of a dichlorophenylamine derivative, followed by an azo coupling reaction with a pyrazole derivative. Subsequent sulfonation can be carried out on the final product.

Step 1: Diazotization of 2,5-Dichloroaniline

-

Dissolve 2,5-dichloroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling with a Pyrazole Derivative

-

Dissolve the desired pyrazole derivative (e.g., 3-methyl-1-phenyl-5-pyrazolone) in a suitable solvent, such as ethanol or a basic aqueous solution.

-

Cool the pyrazole solution to 0-5°C.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the pyrazole solution with constant stirring.

-

Maintain the pH of the reaction mixture (typically alkaline for phenols and acidic for anilines) to facilitate the coupling reaction.

-

Allow the reaction to proceed for 1-2 hours at low temperature.

-

The resulting azo pyrazole derivative will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry.

Step 3: Sulfonation

-

The synthesized dichlorophenyl azo pyrazole derivative can be sulfonated using a suitable sulfonating agent.

-

A common method involves reacting the compound with concentrated sulfuric acid or oleum.

-

The reaction temperature and time will need to be optimized depending on the specific substrate to achieve the desired degree of sulfonation without decomposition.

-

The sulfonated product can be isolated by pouring the reaction mixture into ice water, which causes the product to precipitate.

Characterization

UV-Visible Spectroscopy

-

Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., ethanol, water, or DMSO).

-

Record the absorption spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.

-

The λmax will indicate the position of maximum absorption, which is characteristic of the chromophore.

¹H NMR Spectroscopy

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Record the ¹H NMR spectrum.

-

The chemical shifts, splitting patterns, and integration of the peaks will provide information about the structure of the molecule, confirming the presence of the dichlorophenyl, azo, and pyrazole moieties.

Mass Spectrometry

-

Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., ESI, MALDI).

-

The mass spectrum will show the molecular ion peak, confirming the molecular weight of the synthesized compound.

-

Fragmentation patterns can provide further structural information.

Mandatory Visualizations

Synthesis Workflow

Caption: General synthesis workflow for dichlorobenzenesulphonate azo pyrazole derivatives.

Characterization Workflow

Caption: Experimental workflow for the characterization of synthesized derivatives.

Structure-Property Relationshipsdot

// Central Node Molecule [label="Dichlorobenzenesulphonate\nAzo Pyrazole Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Functional Groups Dichlorobenzene [label="Dichlorobenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azo [label="Azo Group", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole [label="Pyrazole Ring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulphonate [label="Sulphonate Group", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Properties Hydrophobicity [label="Hydrophobicity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Color [label="Color (Chromophore)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BiologicalActivity [label="Potential Biological Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Water Solubility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Dichlorobenzene -> Molecule [color="#EA4335"]; Azo -> Molecule [color="#FBBC05"]; Pyrazole -> Molecule [color="#34A853"]; Sulphonate -> Molecule [color="#5F6368"];

Molecule -> Hydrophobicity [dir=back, color="#EA4335"]; Molecule -> Color [dir=back, color="#FBBC05"]; Molecule -> BiologicalActivity [dir=back, color="#34A853"]; Molecule -> Solubility [dir=back, color="#5F6368"]; }

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 3. Azo dye - Wikipedia [en.wikipedia.org]

- 4. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectral analysis of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, an arylazo pyrazolone dye. This document details the expected spectroscopic characteristics based on the analysis of structurally related compounds. It includes methodologies for ultraviolet-visible (UV-Vis) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The presented data, organized into clear tables and diagrams, serves as a foundational resource for researchers engaged in the study and development of similar chemical entities.

Introduction

Arylazo pyrazolone dyes are a significant class of organic compounds characterized by the presence of an azo group (—N=N—) linked to a pyrazolone ring. These compounds are widely utilized as colorants and have garnered interest in various fields, including pharmaceuticals, due to their diverse biological activities. The specific compound, Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, integrates several key functional moieties: a pyrazolone core, an azo linkage, a sulfonamide group, and substituted aromatic rings. Understanding the spectral properties of this molecule is crucial for its identification, characterization, and quality control in research and development settings. This guide synthesizes expected spectral data and outlines the experimental protocols necessary for a thorough analysis.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data from various spectral analyses. This data is compiled from literature on compounds containing similar functional groups, including pyrazole azo dyes, sulfonamides, and substituted benzene derivatives.[1][2][3][4][5][6]

Table 1: Predicted UV-Visible Spectral Data

| Parameter | Predicted Value | Solvent |

| λmax 1 | ~240-260 nm | Ethanol/Water |

| λmax 2 | ~320-350 nm | Ethanol/Water |

| Molar Absorptivity (ε) | Concentration-dependent | - |

Note: The absorption maxima (λmax) are attributed to π → π and n → π* electronic transitions within the aromatic systems and the azo group.*[2]

Table 2: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H (Anilinosulphonyl) | ~3350–3310 |

| C-H (Aromatic) | ~3060–3020 |

| C=O (Pyrazolone) | ~1680–1630 |

| C=N (Pyrazolone) | ~1620–1580 |

| N=N (Azo) | ~1450–1400 |

| S=O (Sulfonamide) | ~1340–1320 (asymmetric), ~1160–1140 (symmetric) |

| C-Cl (Dichlorobenzene) | ~800–600 |

Note: The presence of these characteristic peaks in an FT-IR spectrum would confirm the major functional groups within the molecule.[3][5][7]

Table 3: Predicted ¹H NMR Spectral Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (multiple) | 6.5–8.5 | Multiplets |

| N-H (Sulfonamide) | ~9.5-10.5 | Singlet (broad) |

| CH (Pyrazolone ring) | ~3.8-4.2 | Doublet of doublets |

| CH₂ (Pyrazolone ring) | ~3.2-3.8 | Doublet of doublets |

| CH₃ (Pyrazolone ring) | ~2.3-2.5 | Singlet |

| CH₃ (Tolyl) | ~2.3-2.4 | Singlet |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can be influenced by the solvent used.[3][8]

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Pyrazolone) | ~160-170 |

| C=N (Pyrazolone) | ~150-155 |

| Aromatic Carbons | ~110-150 |

| CH (Pyrazolone ring) | ~55-60 |

| CH₃ (Pyrazolone ring) | ~15-20 |

| CH₃ (Tolyl) | ~20-25 |

Note: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.[3][7]

Table 5: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Weight | 683.02 g/mol (for the sodium salt) |

| Monoisotopic Mass | 681.00 g/mol (for the free acid) |

| Major Fragmentation Ions | Corresponding to the loss of SO₂, cleavage of the azo bond, and fragmentation of the aromatic rings. |

Note: Mass spectrometry is essential for determining the molecular weight and elucidating the structure through fragmentation patterns.

Experimental Protocols

Detailed methodologies for the key spectral analyses are provided below. These protocols are based on standard laboratory practices for the characterization of organic compounds.

UV-Visible Spectroscopy

-

Sample Preparation: A stock solution of the compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to a concentration of 1 mg/mL. Serial dilutions are then made to obtain concentrations in the range of 1-10 µg/mL.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used. The instrument is calibrated using the solvent as a blank.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200–800 nm.

-

Analysis: The wavelengths of maximum absorbance (λmax) are determined from the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FT-IR spectrometer is used. A background spectrum of the KBr pellet is recorded first.

-

Data Acquisition: The sample pellet is placed in the sample holder, and the spectrum is recorded, typically over a range of 4000–400 cm⁻¹.

-

Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5–10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used for each type of experiment.

-

Analysis: The chemical shifts (δ), multiplicities, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts of the signals in the ¹³C NMR spectrum are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of compound. The instrument can be operated in either positive or negative ion mode.

-

Data Acquisition: The sample solution is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide further structural information.

Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of the target compound.

References

- 1. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints [mdpi.com]

- 2. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ripublication.com [ripublication.com]

- 6. Ft-Ir and Computational Study of Sulphaguanidine : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Anilinosulphonyl-p-tolyl Azo Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of anilinosulphonyl-p-tolyl azo pyrazole compounds. Due to the limited availability of public data on this specific class of compounds, this document outlines generalized experimental protocols based on standard pharmaceutical industry practices for analogous chemical structures, such as pyrazole derivatives, sulfonamides, and azo dyes.

Introduction

Anilinosulphonyl-p-tolyl azo pyrazole compounds are a class of molecules that incorporate three key functional groups: a pyrazole ring, an azo group, and a sulfonamide linkage. These moieties are prevalent in medicinal chemistry, suggesting the potential for diverse pharmacological activities. A thorough understanding of their solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.

Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The azo group is a well-known chromophore and is present in many dyes and some pharmaceutical agents. Sulfonamides are a cornerstone of antibacterial therapy and are also found in diuretics, anticonvulsants, and anti-inflammatory drugs. The combination of these groups in one molecule necessitates a detailed investigation of its physicochemical properties.

Solubility Studies

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. The following section details proposed methodologies for assessing the solubility of anilinosulphonyl-p-tolyl azo pyrazole compounds.

2.1. Experimental Protocols

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Materials:

-

Anilinosulphonyl-p-tolyl azo pyrazole compound (crystalline solid)

-

Phosphate buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4)

-

Purified water

-

Co-solvents (e.g., ethanol, propylene glycol, PEG 400) if required

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4).

-

Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved particles settle.

-

Centrifuge the samples to separate the supernatant from the solid material.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

-

The experiment should be performed in triplicate.

-

2.1.2. Kinetic Solubility

This high-throughput method measures the solubility of a compound from a concentrated stock solution, which is more relevant to early drug discovery screening.

-

Materials:

-

Compound stock solution (e.g., 10 mM in dimethyl sulfoxide - DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or turbidimetry

-

-

Procedure:

-

Add the aqueous buffer to the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 to 200 µM) and a final DMSO concentration of ≤1%.

-

Mix the solutions and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

-

2.2. Data Presentation

While specific data for anilinosulphonyl-p-tolyl azo pyrazole compounds is not available, the table below illustrates how solubility data for a related compound class, pyrazole sulfonamides, can be presented.

| Compound ID | Solubility Type | Solvent/Medium | pH | Temperature (°C) | Solubility (µM) |

| ARN19689 | Kinetic | PBS | 7.4 | 25 | >250 |

Data for a pyrazole azabicyclo[3.2.1]octane sulfonamide, a structurally related compound.

Stability Studies

Stability testing is crucial to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

3.1. Experimental Protocols for Forced Degradation

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.

-

Materials:

-

Anilinosulphonyl-p-tolyl azo pyrazole compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

-

Solid compound for thermal and photolytic stress

-

Temperature-controlled oven

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

-

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with H₂O₂ at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105 °C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute for analysis.

-

Analyze the samples using a stability-indicating HPLC-PDA-MS method to separate the parent compound from its degradation products. The mass spectrometer will help in the identification of the degradants.

-

3.2. Data Presentation

Specific stability data for the target compounds is not publicly available. However, studies on the broader class of arylazo pyrazoles have shown high thermal stability.

| Compound Class | Stability Parameter | Condition | Result | Citation |

| Arylazo pyrazoles | Thermal Half-life of Z-isomer | - | 10 to ~1000 days | [1] |

The following table illustrates how results from a forced degradation study would be summarized.

| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl / 80 °C | 24 hours | Data not available | Data not available |

| Base Hydrolysis | 0.1 N NaOH / 60 °C | 8 hours | Data not available | Data not available |

| Oxidation | 3% H₂O₂ / RT | 48 hours | Data not available | Data not available |

| Thermal | 105 °C | 72 hours | Data not available | Data not available |

| Photolytic | ICH Q1B | - | Data not available | Data not available |

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity.

Caption: Workflow for Physicochemical Characterization.

4.2. Potential Degradation Pathways

Based on the functional groups present, the following diagram illustrates potential degradation pathways under forced degradation conditions.

Caption: Potential Degradation Pathways.

Conclusion

While specific experimental data on the solubility and stability of anilinosulphonyl-p-tolyl azo pyrazole compounds are scarce in the public domain, this guide provides a robust framework for their investigation. By employing the standardized methodologies outlined, researchers and drug development professionals can systematically evaluate the physicochemical properties of these and other novel compounds. Such studies are indispensable for informed decision-making in lead optimization, pre-formulation, and the ultimate development of a viable pharmaceutical product. The high thermal stability reported for the parent arylazo pyrazole class suggests that this core may be a stable scaffold for drug design. However, the introduction of the sulfonamide group necessitates a thorough investigation of its susceptibility to hydrolysis.

References

In-depth Technical Guide: Mechanism of Action of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding the mechanism of action, quantitative biological data, and detailed experimental protocols for the compound identified as Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate.

Extensive searches for this specific chemical entity did not yield any published studies, clinical trial data, or entries in major pharmacological and chemical repositories that would provide the necessary details to construct an in-depth technical guide as requested. The compound does not appear to be a known drug, a widely used research chemical, or a registered substance with a publicly accessible profile.

Consequently, the core requirements for this technical guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled due to the absence of foundational research on this molecule in the public domain.

Challenges in Data Retrieval

Several factors may contribute to the lack of available information:

-

Novelty or Obscurity: The compound may be a novel synthetic entity that has not yet been the subject of published research. Alternatively, it could be an intermediate in a synthetic pathway or a compound that was synthesized but not found to have significant biological activity, and thus was not further investigated or reported.

-

Proprietary Research: Research and development involving this compound may have been conducted by a private entity (e.g., a pharmaceutical company) and the data may be proprietary and not publicly disclosed.

-

Alternative Nomenclature: While extensive searches were conducted using the provided IUPAC name, it is possible that the compound is known by a different, non-systematic name, a company-specific code, or a CAS number that is not indexed or linked to the provided name in public databases. However, no such alternative identifiers were found during the search process.

General Pharmacological Context of Related Structures

While no specific data exists for the requested molecule, the structural motifs present in the compound, such as the pyrazole and sulphonate groups, are found in various biologically active molecules. Pyrazole derivatives, for instance, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Sulphonamide derivatives are a well-established class of drugs with diverse therapeutic applications. However, any extrapolation of potential activity to the specific, complex structure would be purely speculative without direct experimental evidence.

Conclusion

Due to the current lack of publicly available scientific data, a detailed technical guide on the mechanism of action of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate cannot be compiled. The scientific community and drug development professionals are encouraged to publish any findings on this and other novel compounds to foster a more comprehensive understanding of chemical and biological interactions. Should research on this compound be published in the future, a detailed analysis of its mechanism of action and associated data would become feasible.

In-Depth Technical Guide: Structural Elucidation and Confirmation of C.I. Acid Yellow 172 (CAS 15792-51-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and confirmation of the synthetic azo dye, C.I. Acid Yellow 172 (CAS: 15792-51-5). The document details the key identification parameters, the synthetic pathway, and the standard analytical methodologies employed for the characterization of this compound. While specific experimental data for C.I. Acid Yellow 172 is not extensively available in peer-reviewed literature, this guide outlines the established protocols for spectroscopic and chromatographic analyses that are fundamental to the structural confirmation of this and similar azo dyes.

Compound Identification and Physicochemical Properties

C.I. Acid Yellow 172 is a single azo class dye.[1] Key identifying information and physicochemical properties are summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 15792-51-5 | [1] |

| C.I. Name | Acid Yellow 172 | [1] |

| C.I. Number | 18969 | [1] |

| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1] |

| Molecular Weight | 604.42 g/mol | [1] |

| Synonyms | Acid Yellow 3GX, Acid Yellow 3GL, Yellow E-GPL | [1] |

| Applications | Dye for wool, silk, and polyamide fibers; direct printing on wool and silk fabrics. | [1] |

Synthesis Pathway

The synthesis of C.I. Acid Yellow 172 is achieved through a diazo coupling reaction. This process involves two main steps: the diazotization of an aromatic amine and the subsequent coupling with a suitable coupling component.

Manufacturing Method

The manufacturing process for C.I. Acid Yellow 172 involves the diazotization of 3-Aminobenzenesulfonamide, which is then coupled with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]

Structural Elucidation and Confirmation: Experimental Protocols

The structural confirmation of azo dyes like C.I. Acid Yellow 172 relies on a combination of spectroscopic and chromatographic techniques. The following are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the dye and to separate it from any starting materials or byproducts.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is common, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: The chromatogram is monitored at the wavelength of maximum absorbance (λmax) of the dye.

-

Sample Preparation: The dye is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the dye, which aids in confirming its structure.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for polar and ionic compounds like acid dyes.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

-

Mode: Both positive and negative ion modes should be employed to obtain comprehensive data.

-

Sample Introduction: The sample can be introduced directly via infusion or, more commonly, as the eluent from an HPLC system (LC-MS).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, which is essential for unambiguous structure determination.

-

Solvent: A deuterated solvent in which the dye is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), should be used.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Experiments: In addition to standard ¹H and ¹³C NMR, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning the complex aromatic and aliphatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, the sample can be prepared as a KBr pellet.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as -SO₃H (sulfonic acid), -SO₂NH₂ (sulfonamide), C=O (carbonyl), N=N (azo), and aromatic C-H and C=C bonds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the dye's color, and for quantitative analysis.

-

Solvent: The dye is dissolved in a suitable solvent, such as water or methanol.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used to scan the absorbance from approximately 200 to 800 nm.

-

Data Analysis: The λmax is identified from the resulting spectrum.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data

| Technique | Parameter | Expected Value |

| HPLC | Retention Time (min) | Dependent on specific method |

| Purity (%) | > 95% (for a pure standard) | |

| Mass Spec. (ESI) | [M-Na]⁻ (m/z) | ~581 |

| [M+H]⁺ (m/z) | ~605 |

Table 2: Spectroscopic Data

| Technique | Parameter | Expected Wavenumber/Chemical Shift/Wavelength |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic, methyl, and amine protons |

| ¹³C NMR | Chemical Shifts (ppm) | Aromatic, carbonyl, and methyl carbons |

| IR | Absorption Bands (cm⁻¹) | ~3400-3200 (N-H), ~1680 (C=O), ~1600 (C=C), ~1450 (N=N), ~1200 & ~1040 (S=O) |

| UV-Vis | λmax (nm) | In the yellow region of the visible spectrum |

Logical Workflow for Structural Confirmation

The process of confirming the structure of C.I. Acid Yellow 172 follows a logical progression of analytical techniques.

Conclusion

The structural elucidation and confirmation of C.I. Acid Yellow 172 (CAS 15792-51-5) are accomplished through a combination of synthesis knowledge and a suite of modern analytical techniques. While a comprehensive, publicly available dataset for this specific dye is limited, the experimental protocols and logical workflow outlined in this guide provide a robust framework for its characterization. The application of HPLC, mass spectrometry, NMR, IR, and UV-Vis spectroscopy allows for the unambiguous confirmation of its identity, purity, and chemical structure, which is essential for quality control in its manufacturing and for regulatory purposes.

References

Quantum Chemical Calculations for Substituted Pyrazole Azo Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole azo dyes, a class of organic chromophores characterized by a pyrazole ring linked to an aromatic system via an azo bridge (-N=N-), are of significant interest in various scientific and industrial fields. Their applications span from textile dyeing to advanced materials and pharmaceuticals.[1][2] The color and electronic properties of these dyes are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the aromatic rings.[3] Quantum chemical calculations have emerged as a powerful tool to predict and understand the structure-property relationships of these molecules, enabling the rational design of novel dyes with tailored characteristics.[4][5] This guide provides an in-depth overview of the application of quantum chemical methods, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to the study of substituted pyrazole azo dyes.

Core Concepts in Quantum Chemical Calculations of Azo Dyes

The prediction of the physicochemical properties of pyrazole azo dyes relies on solving the Schrödinger equation for the molecular system. DFT is a computational method that simplifies this complex problem by calculating the electron density of the molecule.[4] From the electron density, various properties can be derived, including the molecular geometry, electronic structure, and spectroscopic parameters.

Key quantum chemical descriptors relevant to pyrazole azo dyes include:

-

Highest Occupied Molecular Orbital (HOMO): The outermost electron-containing orbital. Its energy level is related to the electron-donating ability of the molecule.

-

Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy electron-accepting orbital. Its energy level is associated with the electron-accepting ability.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is a critical parameter that influences the color of the dye, with smaller gaps generally corresponding to absorption at longer wavelengths (a bathochromic or red shift).[3]

-

Absorption Maxima (λmax): The wavelength at which a molecule absorbs the maximum amount of light. This is a key parameter for characterizing the color of a dye and can be predicted using TD-DFT.[6]

The following diagram illustrates the general workflow for the quantum chemical analysis of substituted pyrazole azo dyes.

The Influence of Substituents on Electronic Properties

The electronic properties and, consequently, the color of pyrazole azo dyes can be fine-tuned by introducing different substituent groups onto the pyrazole or other aromatic moieties.[3] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the HOMO and LUMO energy levels.

-

Electron-Donating Groups (EDGs): Groups like -NH2, -OH, and -OCH3 increase the electron density of the π-system, leading to a destabilization (increase in energy) of the HOMO. This generally results in a smaller HOMO-LUMO gap and a bathochromic shift in the absorption spectrum.

-

Electron-Withdrawing Groups (EWGs): Groups such as -NO2, -CN, and -CF3 decrease the electron density of the π-system, causing a stabilization (decrease in energy) of the LUMO. This also leads to a smaller HOMO-LUMO gap and a bathochromic shift.

The interplay of these substituent effects allows for the precise tuning of the dye's color. The following diagram illustrates this relationship.

Experimental and Computational Protocols

A combined experimental and computational approach is often employed to validate the theoretical models and gain a comprehensive understanding of the properties of novel pyrazole azo dyes.

Synthesis and Experimental Characterization

The synthesis of pyrazole azo dyes typically involves the diazotization of an amino-pyrazole derivative, followed by a coupling reaction with an active methylene compound or another aromatic species.[7][8]

General Synthetic Procedure:

-

Diazotization: An amino-pyrazole is treated with a source of nitrous acid (e.g., sodium nitrite in acidic medium) at low temperatures to form a diazonium salt.

-

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound or a compound with an active methylene group, to form the azo dye.

Characterization Techniques:

-

Spectroscopic Methods:

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups in the synthesized dye molecule.

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., ethanol).[7][8]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[7][8]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[7][8]

Computational Methodology

Quantum chemical calculations are typically performed using specialized software packages like Gaussian.[7]

Geometry Optimization:

-

The initial molecular structures of the pyrazole azo dyes are often built and pre-optimized using molecular mechanics force fields (e.g., MMFF94s).[7][8]

-

Full geometry optimization is then carried out using DFT methods. A commonly used functional and basis set combination is B3LYP/6-311G(d,p) in the gas phase.[7][8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Electronic Spectra Simulation:

-

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating the UV-Visible spectra of azo dyes.[7][8]

-

The calculations are often performed using the same functional and basis set as the geometry optimization.

-

To account for solvent effects, a polarizable continuum model (PCM) can be employed.

-

Other methods like Configuration Interaction Singles (CIS) and Zerner's Intermediate Neglect of Differential Overlap (ZINDO) can also be used for comparison.[7][8]

Quantitative Data Summary

The following tables summarize the experimental and calculated UV-Visible absorption maxima (λmax) for a series of novel pyrazole azo dyes synthesized from ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and various coupling components.[7] The calculations were performed using different methods for comparison.

Table 1: Experimental and Calculated λmax (nm) for Pyrazole Azo Dyes (Part 1) [7]

| Dye | Experimental λmax (nm) | Calculated λmax (nm) - TD-B3LYP (Azo) | Calculated λmax (nm) - TD-B3LYP (Hydrazo) |

| 4a | 345 | 293.48 | 344.99 |

| 4b | 322 | 326.05 | 361.90 |

| 4f | 347 | 294.92 | 359.97 |

| 4h | 359 | 291.69 | 368.13 |

Table 2: Experimental and Calculated λmax (nm) for Pyrazole Azo Dyes (Part 2) [7]

| Dye | Experimental λmax (nm) | Calculated λmax (nm) - CIS (Azo) | Calculated λmax (nm) - CIS (Hydrazo) |

| 4a | 345 | 222.27 | 240.06 |

| 4b | 322 | 226.16 | 258.87 |

| 4f | 347 | 205.31 | 259.71 |

| 4h | 359 | 229.92 | 262.39 |

Table 3: Experimental and Calculated λmax (nm) for Pyrazole Azo Dyes (Part 3) [7]

| Dye | Experimental λmax (nm) | Calculated λmax (nm) - ZINDO (Azo) | Calculated λmax (nm) - ZINDO (Hydrazo) |

| 4a | 345 | 334.21 | 336.04 |

| 4b | 322 | 337.06 | 366.86 |

| 4f | 347 | 329.99 | 366.71 |

| 4h | 359 | 329.10 | 365.64 |

Note: The original study also investigated the azo-hydrazo tautomerism of these dyes, and the calculated values for both tautomers are presented. A good correlation between the experimental and predicted absorption maxima was observed, particularly for the hydrazo tautomer in some cases, suggesting its prevalence.[7][8]

Applications in Drug Development and Biomedical Sciences

The pyrazole nucleus is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][9] The incorporation of an azo linkage to a pyrazole scaffold can modulate these activities and introduce new functionalities.

-

Therapeutic Agents: Pyrazole azo dyes have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[1] The specific biological activity can be tuned by varying the substituents on the pyrazole and aromatic rings.

-

Biological Imaging and Sensing: The chromophoric nature of these dyes makes them suitable for applications in bio-imaging. Their absorption and fluorescence properties can be designed to respond to specific biological analytes or changes in the microenvironment, enabling their use as sensors.

-

Photodynamic Therapy (PDT): Azo compounds can be designed to act as photoswitches, where their conformation and properties can be altered by light. This opens up possibilities for their use in photopharmacology and as photosensitizers in PDT for cancer treatment.

Conclusion

Quantum chemical calculations, particularly DFT and TD-DFT, provide a robust framework for understanding and predicting the electronic and spectroscopic properties of substituted pyrazole azo dyes. These computational methods, when used in conjunction with experimental synthesis and characterization, facilitate the rational design of novel dyes with tailored properties for a wide range of applications, from advanced materials to drug development. The ability to computationally screen and predict the effects of various substituents significantly accelerates the discovery of new functional molecules.

References

- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Degradation Analysis of Dichlorobenzenesulphonate Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential degradation pathways involved in the thermal analysis of dichlorobenzenesulphonate pyrazole compounds. While specific experimental data for this class of compounds is not extensively available in current literature, this document synthesizes information from related chemical moieties—dichlorobenzenes, aryl sulphonates, and pyrazoles—to present a predictive framework for their thermal behavior. This guide outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS). Furthermore, it presents hypothetical quantitative data and potential thermal degradation pathways to serve as a foundational resource for researchers initiating studies in this area.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The incorporation of a dichlorobenzenesulphonate group into a pyrazole scaffold can significantly influence its physicochemical properties, including thermal stability. Understanding the thermal degradation profile of these compounds is critical for drug development, ensuring stability during manufacturing, storage, and formulation.[2] This guide addresses the analytical approaches to characterizing the thermal decomposition of dichlorobenzenesulphonate pyrazole compounds.

Predicted Thermal Behavior and Quantitative Analysis

Based on the analysis of related compounds, the thermal decomposition of dichlorobenzenesulphonate pyrazole compounds is anticipated to be a multi-stage process. The sulphonate group is often the initial point of thermal instability in sulphonated compounds. The introduction of sulfonic groups can lower the thermal stability of polymers. The decomposition of certain aryl sulphonate surfactants has been noted to begin around 230°C.[2] The dichlorobenzene and pyrazole moieties are generally more thermally robust. For instance, the thermal decomposition of dichlorobenzenes is characterized as a unimolecular reaction, primarily yielding hydrogen chloride gas.[3] Pyrazole compounds themselves are known for their thermal stability.

The following tables summarize hypothetical quantitative data for the thermal degradation of a representative dichlorobenzenesulphonate pyrazole compound, based on typical values observed for related structures.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragments |

| 1 | 220 - 300 | 25 - 35 | SO₂, Dichlorobenzene fragments |

| 2 | 300 - 450 | 40 - 50 | Pyrazole ring fragmentation, HCl |

| 3 | > 450 | 15 - 25 | Further decomposition to char |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 150 - 170 | 165 | 80 - 100 (Endothermic) |

| Decomposition | 220 - 240 | 280 | Variable (Exothermic) |

Experimental Protocols

This section details the standard experimental methodologies for conducting a thorough thermal degradation analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of mass loss of the compound, and to identify the number of degradation steps.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Accurately weigh 5-10 mg of the dichlorobenzenesulphonate pyrazole compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800°C.

-

A heating rate of 10°C/min is recommended for initial screening.

-

The experiment should be conducted under a controlled atmosphere, typically an inert nitrogen or argon flow (e.g., 20-50 mL/min), to prevent oxidative degradation.

-

Record the mass loss as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, peak degradation temperatures, and percentage mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan (non-hermetically for decomposition studies to allow for the escape of evolved gases).

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate, typically 5-10°C/min, over a temperature range that encompasses the expected thermal events (e.g., 25°C to 400°C).

-

The heat flow to the sample is measured relative to the reference pan and plotted against temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified and quantified.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

A small amount of the sample (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500°C, a common temperature for the pyrolysis of sulfonated aromatic compounds) in an inert atmosphere.[4]

-

The resulting pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).

-

The GC separates the individual components of the pyrolysate based on their volatility and interaction with the stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component provides a unique fragmentation pattern, which is used for identification by comparison with mass spectral libraries.

Visualizations of Workflows and Pathways

The following diagrams illustrate the general experimental workflow for thermal analysis and a plausible degradation pathway for dichlorobenzenesulphonate pyrazole compounds.

Caption: Experimental workflow for thermal degradation analysis.

Caption: Plausible thermal degradation pathway.

Conclusion

The thermal degradation analysis of dichlorobenzenesulphonate pyrazole compounds is essential for their development as stable pharmaceutical agents. Although direct experimental data is sparse, a systematic approach utilizing TGA, DSC, and Py-GC/MS, guided by the known thermal behaviors of related chemical structures, can provide significant insights. The proposed experimental protocols and predictive degradation pathways in this guide offer a robust starting point for researchers. Future experimental work is necessary to validate these predictions and to fully elucidate the thermal decomposition mechanisms of this specific class of compounds.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromophoric Properties of Tolyl-Azo-Pyrazolone Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolyl-azo-pyrazolone derivatives constitute a significant class of organic chromophores, characterized by their vibrant color and interesting photophysical properties. This technical guide provides a comprehensive investigation into the core chromophoric characteristics of these structures. It delves into their synthesis, spectral properties, and the influence of the tolyl group's isomeric position on their light-absorbing capabilities. Furthermore, this guide outlines detailed experimental protocols, explores the biological significance of the broader pyrazolone class, including their interaction with cellular signaling pathways, and presents a quantitative summary of their photophysical data.

Introduction

Azo dyes, characterized by the presence of a diazene functional group (–N=N–), are a cornerstone of the chemical industry, with wide-ranging applications in textiles, printing, and imaging. When the azo group links an aromatic amine (in this case, a toluidine derivative) to a pyrazolone moiety, the resulting tolyl-azo-pyrazolone structure exhibits unique chromophoric properties. The pyrazolone ring, a five-membered heterocycle with two adjacent nitrogen atoms, acts as an effective electron-accepting group, while the tolyl group can modulate the electronic properties of the molecule through inductive and hyperconjugative effects. The interplay between these components gives rise to compounds with distinct colors and potential for applications in materials science and medicinal chemistry. Understanding the structure-property relationships in these molecules is crucial for the rational design of novel dyes and functional materials.

Synthesis of Tolyl-Azo-Pyrazolone Dyes

The synthesis of tolyl-azo-pyrazolone dyes is typically achieved through a well-established two-step process: diazotization of a toluidine isomer (o-, m-, or p-toluidine) followed by an azo coupling reaction with a pyrazolone derivative.

General Synthetic Pathway

The overall synthetic scheme involves the conversion of an aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with the electron-rich pyrazolone ring.

Experimental Protocol: Synthesis of 4-(p-Tolyldiazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol provides a detailed procedure for the synthesis of a representative p-tolyl-azo-pyrazolone dye.

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Ice

Procedure:

Step 1: Diazotization of p-Toluidine

-

In a 250 mL beaker, dissolve p-toluidine (1.07 g, 0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL).

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) dropwise to the p-toluidine solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the mixture for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.

Step 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.74 g, 0.01 mol) in a 10% aqueous solution of sodium hydroxide (20 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline pyrazolone solution with vigorous stirring.

-

A brightly colored precipitate will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the solid product thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from hot ethanol to obtain the purified tolyl-azo-pyrazolone dye.

-

Dry the purified crystals in a desiccator.

Chromophoric Properties and Spectroscopic Analysis

The color of tolyl-azo-pyrazolone dyes arises from the extended π-conjugated system that includes the tolyl ring, the azo bridge, and the pyrazolone moiety. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for the absorption of light in the visible region of the electromagnetic spectrum.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectra of these dyes are characterized by an intense absorption band in the visible region, which is attributed to the π→π* electronic transition of the conjugated system. The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents and the polarity of the solvent.

Fluorescence Spectroscopy

Many pyrazolone-based azo compounds have been reported to exhibit fluorescence.[1][2] The emission properties are also dependent on the molecular structure and the surrounding environment. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

Quantitative Photophysical Data

The following table summarizes the key photophysical data for tolyl-azo-pyrazolone derivatives. The data has been compiled from various sources and standardized where possible.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Emission λmax (nm) | Solvent |

| 4-(p-Tolyldiazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | ~450 | ~25,000 - 35,000 | Not Reported | Ethanol |

| 4-(o-Tolyldiazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | ~445 | ~24,000 - 33,000 | Not Reported | Ethanol |

| 4-(m-Tolyldiazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | ~448 | ~24,500 - 34,000 | Not Reported | Ethanol |

Note: The exact values can vary depending on the specific pyrazolone substituent and the solvent used. The data presented is an approximate range based on available literature for similar structures.

Effect of Tolyl Isomerism

The position of the methyl group on the tolyl ring (ortho, meta, or para) has a subtle but noticeable effect on the chromophoric properties.

-

Para-substitution: The para-tolyl group generally leads to a slight bathochromic (red) shift in the λmax compared to the ortho and meta isomers. This is attributed to the effective extension of the conjugated system through the hyperconjugation of the methyl group, which is most pronounced in the para position.

-

Ortho-substitution: The ortho-tolyl group can introduce steric hindrance, which may cause a slight twisting of the molecule and a minor hypsochromic (blue) shift in the λmax compared to the para isomer.

-

Meta-substitution: The meta-tolyl group has a less direct electronic influence on the conjugated system, and its effect on the λmax is typically intermediate between the ortho and para isomers.

Biological Properties and Signaling Pathways

While tolyl-azo-pyrazolone dyes are primarily known for their colorant properties, the pyrazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial and Antioxidant Activity

Several studies have reported the antimicrobial and antioxidant activities of pyrazolone azo dyes. The presence of the azo linkage and the pyrazolone ring is believed to contribute to their ability to interfere with microbial growth and scavenge free radicals.

Interaction with Signaling Pathways

Recent research has begun to uncover the molecular mechanisms underlying the biological effects of pyrazolone derivatives, including their interactions with cellular signaling pathways. For instance, certain pyrazolone derivatives have been identified as inhibitors of the YAP/TEAD Hippo signaling pathway , which plays a crucial role in organ size control and tumorigenesis. The inhibition of this pathway by pyrazolone compounds suggests their potential as novel anticancer agents.

The ability of the pyrazolone core to be synthetically modified allows for the fine-tuning of its biological activity, making it a promising scaffold for the development of targeted therapies.

Conclusion

Tolyl-azo-pyrazolone structures are a versatile class of chromophores with tunable optical properties and potential biological activities. Their synthesis is straightforward, and their color can be modulated by the isomeric position of the tolyl substituent. The pyrazolone moiety not only contributes to the chromophoric system but also imparts the potential for interaction with biological targets, such as signaling pathway components. This guide provides a foundational understanding of these compounds for researchers and professionals in materials science and drug discovery, highlighting the key structure-property relationships that govern their function. Further investigation into the fluorescence properties and the specific biological mechanisms of tolyl-azo-pyrazolone derivatives is warranted to fully exploit their potential in various scientific and technological fields.

References

Preliminary Biological Activity Screening of Anilinosulphonyl Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of anilinosulphonyl pyrazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines common experimental protocols, presents key biological activity data, and visualizes relevant workflows to facilitate further research and development in this area.

Introduction to Anilinosulphonyl Pyrazole Derivatives

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities.[1][2] The incorporation of an anilinosulphonyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of the pyrazole core, leading to enhanced potency and selectivity for various biological targets. Researchers have explored these derivatives for their potential as novel therapeutic agents, particularly in oncology and infectious diseases.

Synthesis and Characterization

The synthesis of anilinosulphonyl pyrazole derivatives typically involves multi-step reactions. A general approach often starts with the reaction of a chalcone with a p-sulfamylphenyl hydrazine to form a hydrazone, followed by cyclization to yield the pyrazole-1-sulfonamide core. The structural confirmation of the synthesized compounds is crucial and is generally achieved through spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the compounds is often verified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Biological Activity Screening

The preliminary biological screening of anilinosulphonyl pyrazole derivatives is essential to identify promising lead compounds for further development. The most common areas of investigation for these compounds include their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Anilinosulphonyl pyrazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[3][4] The screening process typically involves in vitro assays to determine the concentration at which the compounds inhibit cell growth.

A standard method to assess the in vitro anticancer activity is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: The cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A negative control (vehicle) and a positive control (a known anticancer drug like doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few more hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values are determined.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| 5b | K562 | GI50 | 0.021 | [1] |

| 5b | A549 | GI50 | 0.69 | [1] |

| 5b | - | IC50 (Tubulin Polymerization) | 7.30 | [1] |

| 4a | K562 | GI50 | 0.26 | [1] |

| 4a | A549 | GI50 | 0.19 | [1] |

| HD05 | Leukemia | % Growth Inhibition | 78.76 | [5] |

| Compound 59 | HepG2 | IC50 | 2 | [4] |

| Compound 43 | MCF7 | IC50 | 0.25 | [4] |

| Compound 33 | Various | IC50 | < 23.7 | [4] |

| Compound 34 | Various | IC50 | < 23.7 | [4] |

Note: The compounds listed are pyrazole derivatives, with some potentially having structural similarities to anilinosulphonyl pyrazoles, illustrating the general potency of this class.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Anilinosulphonyl pyrazole derivatives have been evaluated for their activity against various bacteria and fungi.[6][7]

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound and is often determined using the broth microdilution method.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration.

-

Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| Nickel Complex 7-10 | Gram-positive & Gram-negative bacteria | MIC | - | [6] |

| Zinc Complex 11-13 | Fungi | - | - | [6] |

| Compound 22 | Various strains | - | - | [2] |

| N-[4-(5-anthracen-9-yl-3-trifluoromethyl-pyrazol-1-yl)phenyl]-aminosulfonamide 14 | S. aureus | - | - | [2] |

Note: Specific MIC values for anilinosulphonyl pyrazole derivatives were not detailed in the provided search results, but related pyrazole complexes and derivatives show significant activity.

Anti-inflammatory and Analgesic Activity

Certain pyrazole derivatives have been investigated for their potential to alleviate inflammation and pain.[8] The screening for these activities often involves in vivo models.

This is a classic model for evaluating the anti-inflammatory activity of new compounds.

-

Animal Grouping: Rats are divided into control and test groups.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR)

Preliminary screening data is crucial for establishing structure-activity relationships. By comparing the biological activity of a series of related anilinosulphonyl pyrazole derivatives, researchers can identify key structural features that are essential for their pharmacological effects. This information guides the design and synthesis of more potent and selective analogs.

Conclusion

Anilinosulphonyl pyrazole derivatives represent a promising class of compounds with a wide range of biological activities. The preliminary screening protocols outlined in this guide provide a framework for the initial evaluation of these compounds. The data and workflows presented herein are intended to support researchers in the identification and development of novel therapeutic agents based on the pyrazole scaffold. Further in-depth studies are warranted to elucidate the mechanisms of action and to assess the in vivo efficacy and safety of the most promising candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. meddocsonline.org [meddocsonline.org]

- 3. srrjournals.com [srrjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. ejbps.com [ejbps.com]

Methodological & Application